SodiuM L-GlutaMate Monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H9NNa2O5 |
|---|---|
Molecular Weight |
209.11 g/mol |
IUPAC Name |
disodium;(2S)-2-aminopentanedioate;hydrate |
InChI |
InChI=1S/C5H9NO4.2Na.H2O/c6-3(5(9)10)1-2-4(7)8;;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;;1H2/q;2*+1;/p-2/t3-;;;/m0.../s1 |
InChI Key |
BIQSIHSUENWJGR-LHWPGRLPSA-L |
Isomeric SMILES |
C(CC(=O)[O-])[C@@H](C(=O)[O-])N.O.[Na+].[Na+] |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.O.[Na+].[Na+] |
Origin of Product |
United States |
L Glutamate Biosynthesis, Metabolic Pathways, and Homeostasis
De Novo L-Glutamate Synthesis Pathways
The de novo synthesis of L-glutamate is crucial for replenishing the cellular pool of this vital amino acid. Organisms have evolved several key pathways to produce L-glutamate from precursors derived from central metabolism. These pathways ensure a continuous supply of L-glutamate for its diverse physiological roles.
Glutamine Synthetase-Glutamate Synthase (GS-GOGAT) Cycle
The primary route for the assimilation of inorganic nitrogen into organic molecules in many organisms, including plants and bacteria, is the Glutamine Synthetase-Glutamate Synthase (GS-GOGAT) cycle. nih.govresearchgate.net This two-step pathway is a highly efficient mechanism for incorporating ammonia (B1221849) into L-glutamate. nih.govnih.gov The cycle begins with the incorporation of ammonium (B1175870) into glutamine by glutamine synthetase (GS), followed by the transfer of the amide group from glutamine to α-ketoglutarate by glutamate (B1630785) synthase (GOGAT), yielding two molecules of L-glutamate. nih.govresearchgate.net
Glutamate synthase, also known as glutamine:2-oxoglutarate aminotransferase (GOGAT), is a complex iron-sulfur flavoprotein that plays a central role in the GS-GOGAT cycle. ebi.ac.uk It catalyzes the reductive transfer of the amide group from glutamine to 2-oxoglutarate, producing two molecules of L-glutamate. oup.comoup.com There are two main classes of GOGAT, distinguished by their electron donor specificity. oup.comwikipedia.org
| GOGAT Isoform | Electron Donor | Organism/Tissue Location | Key Functions |
| Ferredoxin-GOGAT (Fd-GOGAT) | Ferredoxin | Cyanobacteria, plants (chloroplasts of photosynthetic tissues) nih.govwikipedia.org | Primary nitrogen assimilation, photorespiration nih.gov |
| NADH-GOGAT | NADH | Bacteria, fungi, diatoms, plants (plastids of non-photosynthetic tissues like roots) nih.govwikipedia.org | Primary nitrogen assimilation in non-photosynthetic tissues, nitrogen reassimilation nih.gov |
| NADPH-GOGAT | NADPH | Non-photosynthetic bacteria, archaea wikipedia.org | Nitrogen assimilation |
Fd-GOGAT is a monomeric protein with a molecular mass ranging from 145 to 180 kDa. nih.gov In contrast, NADH-GOGAT often exists as a larger protein complex. Both isoforms are crucial for maintaining the flow of nitrogen into essential biomolecules.
Glutamine synthetase (GS) catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. wikipedia.orglibretexts.org This reaction is the initial step in the GS-GOGAT cycle and a key point of entry for ammonia into organic forms. nih.gov The enzyme is composed of 8, 10, or 12 identical subunits arranged in two face-to-face rings. wikipedia.org
GS exhibits distinct compartmentalization, with different isoforms localized to specific cellular locations to carry out specialized functions. In plants, for instance, there are two major classes of GS isoforms:
| GS Isoform | Cellular Location | Key Functions |
| GS1 | Cytosol | Primary nitrogen assimilation in roots, nitrogen remobilization from senescing leaves to developing seeds nih.govresearchgate.net |
| GS2 | Plastids/Chloroplasts | Assimilation of ammonia from nitrate (B79036) reduction and photorespiration researchgate.net |
This subcellular distribution allows for the efficient assimilation of ammonia from various sources and its subsequent allocation to different metabolic pathways.
L-Glutamate Dehydrogenase (GDH) Mediated Synthesis
L-glutamate dehydrogenase (GDH) provides an alternative, reversible pathway for L-glutamate synthesis. nih.gov This enzyme catalyzes the reductive amination of α-ketoglutarate using either NADH or NADPH as a reductant to produce L-glutamate. nih.govnih.gov The reaction is as follows:
α-ketoglutarate + NH₄⁺ + NAD(P)H ↔ L-glutamate + NAD(P)⁺ + H₂O
While the thermodynamic equilibrium of the GDH reaction favors L-glutamate synthesis, its physiological role can be either anabolic or catabolic depending on the organism and metabolic conditions. nih.gov In many bacteria and yeasts, NADP⁺-dependent GDH is primarily involved in biosynthetic functions, whereas NAD⁺-dependent GDH often serves a catabolic role. nih.gov In mammalian tissues, GDH is a hexameric enzyme located in the mitochondria and is subject to complex allosteric regulation, suggesting its primary role is in the oxidative deamination of glutamate. nih.govnih.gov
Role of Aminotransferases in L-Glutamate Formation
Aminotransferases, also known as transaminases, play a crucial role in the synthesis and interconversion of amino acids, including L-glutamate. nih.gov These enzymes catalyze the transfer of an amino group from a donor amino acid to an α-keto acid acceptor. Several aminotransferases can contribute to the formation of L-glutamate by transferring an amino group to α-ketoglutarate from various amino acids. asm.orgnih.gov
Key aminotransferases involved in L-glutamate metabolism include:
Aspartate Aminotransferase (AST): Catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate, yielding oxaloacetate and L-glutamate.
Alanine (B10760859) Aminotransferase (ALT): Catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate. nih.gov
These reactions are vital for linking amino acid metabolism with the tricarboxylic acid (TCA) cycle, as they involve key intermediates such as α-ketoglutarate, oxaloacetate, and pyruvate. youtube.com In human erythrocytes, which cannot transport glutamate across their membrane, de novo synthesis relies on aminotransferases, with studies showing that a significant portion of the erythrocyte glutamate pool can be derived from the ALT-catalyzed reaction. nih.gov
L-Glutamate Catabolism and Oxidative Degradation
The breakdown of L-glutamate, or catabolism, is as important as its synthesis for maintaining cellular homeostasis. This process not only removes excess L-glutamate but also provides carbon skeletons for energy production and intermediates for other metabolic pathways.
The primary enzyme responsible for the oxidative deamination of L-glutamate is L-glutamate dehydrogenase (GDH) . researchgate.netnih.gov In this reaction, L-glutamate is converted back to α-ketoglutarate and ammonia, with the concomitant reduction of NAD⁺ or NADP⁺. nih.gov The resulting α-ketoglutarate can then enter the TCA cycle to be used for energy generation. youtube.com
In plants, the oxidative deamination of glutamate by GDH is considered a central step in the catabolism of many other amino acids, especially under conditions of carbon starvation. nih.gov The amino groups from other amino acids can be transferred to α-ketoglutarate to form glutamate via transamination, which is then deaminated by GDH. nih.gov
Furthermore, the breakdown of glutamine to glutamate, catalyzed by the enzyme glutaminase (B10826351) , also contributes to the glutamate pool that can be subsequently catabolized. youtube.com This process is a significant source of ammonia in cells. youtube.com The intricate balance between the synthesis and degradation of L-glutamate, orchestrated by these key enzymes, underscores its central role in cellular metabolism and nitrogen balance.
L-Glutamate's Journey Through the Cell: From Synthesis to Energy Production
A deep dive into the metabolic pathways of L-glutamate reveals its central role in cellular energy and nitrogen balance. This article explores the intricate processes of L-glutamate biosynthesis, its conversion into key metabolic intermediates, and the precise regulatory mechanisms that govern its homeostasis.
L-glutamate, a non-essential amino acid, stands at the crossroads of carbon and nitrogen metabolism. Its synthesis primarily occurs through two main pathways: the reductive amination of α-ketoglutarate by glutamate dehydrogenase (GDH) and the glutamate synthase (GOGAT) cycle, which utilizes glutamine and α-ketoglutarate. These pathways are crucial for assimilating inorganic nitrogen into organic molecules. nih.govoup.com Once synthesized, L-glutamate serves as a precursor for the synthesis of other amino acids through transamination reactions and plays a vital role in various metabolic and signaling functions.
Conversion to α-Ketoglutarate and Tricarboxylic Acid (TCA) Cycle Integration
A primary catabolic fate of L-glutamate is its conversion back to α-ketoglutarate, a key intermediate in the Tricarboxylic Acid (TCA) cycle, the central hub of cellular energy production. This conversion is primarily catalyzed by two types of enzymes: glutamate dehydrogenase and various aminotransferases.
The oxidative deamination of glutamate by glutamate dehydrogenase (GDH) directly yields α-ketoglutarate and ammonia. nih.govcreative-proteomics.com This reaction is reversible, but in many tissues, it predominantly proceeds in the direction of glutamate catabolism. The α-ketoglutarate produced can then enter the TCA cycle, where it is further oxidized to generate ATP, the cell's primary energy currency. nih.gov
Alternatively, aminotransferases (also known as transaminases) facilitate the transfer of the amino group from L-glutamate to an α-keto acid, producing α-ketoglutarate and a new amino acid. oup.comnih.gov This process, known as transamination, is a critical link between amino acid metabolism and the TCA cycle.
Contribution of Glutamate Dehydrogenase to L-Glutamate Degradation
Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that plays a pivotal role in the breakdown of L-glutamate. nih.gov It catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia, utilizing either NAD+ or NADP+ as a cofactor. nih.gov In many organisms, the primary direction of the GDH reaction is the deamination of glutamate, which is essential for the catabolism of not only glutamate but also other amino acids that can transfer their amino group to α-ketoglutarate to form glutamate. tandfonline.com This process is crucial for providing carbon skeletons to the TCA cycle for energy production and for managing nitrogen balance within the cell. creative-proteomics.com
Transaminase-Mediated L-Glutamate Oxidation Pathways
Transamination reactions, catalyzed by aminotransferases, represent a major pathway for L-glutamate oxidation. nih.gov These enzymes transfer the amino group from glutamate to various α-keto acids, thereby producing α-ketoglutarate and a new amino acid. oup.com For instance, aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are two prominent aminotransferases that utilize L-glutamate as an amino group donor. nih.gov These reactions are vital for the synthesis of non-essential amino acids and for funneling the carbon skeletons of amino acids into the central metabolic pathways. nih.gov In some cellular contexts, transamination is the predominant route for glutamate oxidation. researchgate.netfrontiersin.org
Regulation of L-Glutamate Metabolic Flux
The flow of L-glutamate through its various metabolic pathways is tightly controlled to maintain cellular homeostasis. This regulation occurs at multiple levels, including the direct modulation of enzyme activity, post-translational modifications of key enzymes, and adjustments in response to nutrient availability.
Enzymatic Regulation by Activators and Inhibitors
The activity of enzymes involved in L-glutamate metabolism is finely tuned by various allosteric activators and inhibitors. Glutamate dehydrogenase (GDH), for example, is allosterically regulated by a host of metabolites. ADP and leucine (B10760876) act as activators, signaling a need for increased energy production and promoting the conversion of glutamate to α-ketoglutarate. nih.gov Conversely, ATP and GTP are potent inhibitors, indicating an energy-replete state and thus downregulating glutamate catabolism. nih.gov Similarly, glutamine synthetase, an enzyme involved in glutamate metabolism, is activated by α-ketoglutarate and inhibited by metabolites such as glycine (B1666218) and alanine. pnas.org
Below is an interactive table summarizing the key regulators of Glutamate Dehydrogenase (GDH).
| Enzyme | Activators | Inhibitors |
| Glutamate Dehydrogenase | ADP, Leucine | ATP, GTP, Palmitoyl-CoA |
Post-Translational Modifications of L-Glutamate Metabolic Enzymes
Post-translational modifications (PTMs) provide another layer of regulation for enzymes in the L-glutamate metabolic network. wikipedia.org These modifications, which occur after protein synthesis, can alter enzyme activity, stability, and localization. For instance, the activity of glutamic acid decarboxylase (GAD), which converts glutamate to GABA, can be modulated by phosphorylation. nih.gov Protein glutamylation, the addition of glutamate residues to proteins, is another PTM that can influence the function of metabolic enzymes. creative-proteomics.com In humans, the activity of glutamate dehydrogenase is also controlled by ADP-ribosylation, a covalent modification carried out by the sirtuin 4 (SIRT4) protein. wikipedia.org
Influence of Carbon and Nitrogen Availability on L-Glutamate Homeostasis
Intracellular and Intercellular Compartmentalization of L-Glutamate Metabolism
The metabolism of L-glutamate is a highly compartmentalized process, involving intricate interactions both within and between different cell types and organs. This segregation of metabolic pathways is crucial for maintaining cellular homeostasis, supporting neurotransmission, and managing nitrogen balance throughout the body. The brain, with its distinct neuronal and glial cell populations, and the liver, with its zonal hepatocyte functions, provide clear examples of this metabolic specialization.
Astrocytic L-Glutamate Metabolism and the Glutamate-Glutamine Cycle
In the central nervous system (CNS), a symbiotic metabolic relationship exists between astrocytes and neurons, primarily governed by the glutamate-glutamine cycle. nih.govwikipedia.org This cycle is fundamental for recycling the neurotransmitter glutamate and for ammonia detoxification. ssiem.org
Following neuronal release into the synaptic cleft, glutamate is rapidly taken up by surrounding astrocytes via excitatory amino acid transporters (EAATs). ssiem.org This rapid clearance is essential to prevent excitotoxicity that would result from excessive neuronal stimulation. nih.gov Inside the astrocyte, glutamate has two main metabolic fates:
Conversion to Glutamine : The majority of the uptaken glutamate is amidated to form glutamine. nih.gov This reaction is catalyzed by the astrocyte-specific enzyme, glutamine synthetase (GS), and requires ATP and ammonia. nih.gov The resulting glutamine, a non-neuroactive compound, is then released from the astrocyte and transported into neurons. nih.govnih.gov
Energy Metabolism : A portion of the astrocytic glutamate can be converted to α-ketogluturate and enter the tricarboxylic acid (TCA) cycle to serve as an energy substrate. nih.govresearchgate.net
The glutamate-glutamine cycle ensures that a steady supply of precursor is available for neuronal glutamate synthesis while maintaining low, non-toxic concentrations of glutamate in the synaptic space. ssiem.orgnih.gov It represents a critical mechanism for the metabolic coupling of astrocytes and neurons. ssiem.org
Neuronal L-Glutamate Metabolic Processes
Neurons are highly dependent on astrocytes for replenishing their neurotransmitter pool of glutamate, as they lack the enzyme pyruvate carboxylase, which is necessary for the de novo synthesis of glutamate from glucose. mdpi.com Once glutamine is transported from astrocytes into the presynaptic terminals of neurons, it is converted back into glutamate. wikipedia.org
This conversion is catalyzed by the mitochondrial enzyme phosphate-activated glutaminase (PAG). nih.govssiem.org The newly synthesized glutamate is then packaged into synaptic vesicles by vesicular glutamate transporters (VGLUTs) and is ready for release upon the next nerve impulse. nih.gov This process completes the glutamate-glutamine cycle. nih.gov
Besides its role as a neurotransmitter, neuronal glutamate can also be metabolized for energy. It can be converted to α-ketoglutarate, an intermediate of the TCA cycle, linking amino acid and carbohydrate metabolism. nih.govresearchgate.net
Organ-Specific L-Glutamate Metabolism (e.g., Liver)
The liver is a central hub for whole-body glutamate and nitrogen metabolism, playing critical roles in gluconeogenesis, ureagenesis, and ammonia homeostasis. nih.govdiabetesjournals.org Hepatic glutamate metabolism is characterized by a zonal distribution of functions between different hepatocyte populations. nih.govmdpi.com
Periportal Hepatocytes : These cells are located around the portal vein. They take up glutamine from the blood and deamidate it via the liver-specific glutaminase (GLS2) to produce glutamate and ammonia. nih.gov The ammonia is primarily channeled into the urea (B33335) cycle for detoxification. diabetesjournals.org The glutamate can be further deaminated by glutamate dehydrogenase (GDH), releasing more ammonia for the urea cycle and producing α-ketoglutarate, which can be used for glucose synthesis (gluconeogenesis). diabetesjournals.orgmdpi.com
Perivenous Hepatocytes : Situated around the central vein, these hepatocytes have high levels of glutamine synthetase. mdpi.com They capture ammonia that escaped the urea cycle in the periportal zone and use it to synthesize glutamine from glutamate. diabetesjournals.org This process acts as a high-affinity scavenger system for ammonia, preventing its entry into the systemic circulation. diabetesjournals.org
This intercellular division of labor within the liver lobule allows for efficient nitrogen detoxification and regulation of systemic ammonia levels. diabetesjournals.orgmdpi.com Glutamate serves as a key intermediary, linking amino acid catabolism with the urea cycle and gluconeogenesis. nih.govdiabetesjournals.org Studies have shown that hepatic glutamate uptake and glutamine synthesis capacities can be regulated based on the physiological state, such as during different growth phases in cattle. nih.gov
L Glutamate Receptor Systems and Molecular Signaling
Ionotropic L-Glutamate Receptors (iGluRs)
Ionotropic glutamate (B1630785) receptors are tetrameric protein complexes, meaning they are composed of four subunits. wikipedia.orgwikipedia.org Each subunit possesses a modular architecture comprising an extracellular N-terminal domain (NTD), an extracellular ligand-binding domain (LBD), a transmembrane domain (TMD) that forms the ion channel, and an intracellular C-terminal domain (CTD). wikipedia.org The arrangement and composition of these subunits dictate the distinct functional properties of each iGluR subtype.
AMPA receptors (AMPARs) are crucial for mediating the fast component of excitatory postsynaptic currents at the majority of synapses in the brain. wikipedia.orgnih.gov Their activation by glutamate leads to a rapid influx of sodium and potassium ions, causing a quick depolarization of the postsynaptic neuron. wikipedia.org
The gating mechanism of AMPA receptors involves a complex interplay between agonist binding and conformational changes throughout the receptor. nih.govresearchgate.net Upon glutamate binding to the LBD, the "clamshell-like" domains close, which in turn pulls on the linkers connected to the transmembrane domain. This tension leads to the opening of the ion channel pore in an "iris-like" mechanism. nih.govworldscientific.com The ion channel itself is lined by the M3 helices of the four subunits, and a constriction point, or "gate," regulates ion flow. nih.gov Auxiliary subunits, such as transmembrane AMPA receptor regulatory proteins (TARPs), play a critical role in modulating AMPAR trafficking, gating, and pharmacology, ensuring the proper function of native AMPA receptors. nih.gov
Table 1: Key Features of AMPA Receptor Gating
| Feature | Description |
|---|---|
| Activation | Binding of glutamate to the ligand-binding domain induces a conformational change. |
| Channel Opening | The M3 helices lining the pore move to open the ion channel gate. |
| Ion Permeability | Primarily permeable to Na+ and K+. Ca2+ permeability is determined by the GluA2 subunit. |
| Desensitization | A rapid closure of the channel gate occurs despite the continued presence of glutamate. |
| Modulation | Auxiliary proteins like TARPs significantly influence gating kinetics and receptor trafficking. |
NMDA receptors (NMDARs) are critical for synaptic plasticity, learning, and memory. nih.govnih.govnottingham.ac.uk They are unique among iGluRs due to their voltage-dependent block by magnesium ions (Mg2+) and their high permeability to calcium ions (Ca2+). wikipedia.orgnih.gov
NMDARs are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two GluN2 (A-D) or, less commonly, GluN3 (A-B) subunits. nih.govnottingham.ac.uk This subunit composition is a primary determinant of the receptor's pharmacological and biophysical properties. nih.govnottingham.ac.uk The GluN1 subunit binds the co-agonist glycine (B1666218) or D-serine, while the GluN2 subunits contain the binding site for the primary agonist, L-glutamate. nih.govnih.gov The recently characterized GluN3 subunits also bind glycine and confer unique properties to the receptor, such as reduced Ca2+ permeability and lower sensitivity to Mg2+ block. nih.govresearchgate.net
The activation of NMDA receptors is a coincidence detector, requiring both the binding of L-glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve the Mg2+ block. nih.govyoutube.com The binding of both agonists to their respective sites on the GluN2 and GluN1 subunits is a prerequisite for channel opening. nih.govacs.org The affinity for these agonists can be modulated by various factors, including the specific subunit composition of the receptor. nih.gov For instance, different GluN2 subunits confer distinct sensitivities to glutamate. The binding of the co-agonists is thought to initiate and stabilize the heteromeric state of the receptor, facilitating the subsequent conformational changes required for activation. acs.org
A hallmark of NMDA receptors is their high permeability to Ca2+, in addition to Na+ and K+. nih.govnih.gov This Ca2+ influx is a critical trigger for downstream signaling cascades that underlie synaptic plasticity. The ion channel pore is lined by residues from all four subunits, with a key site in the M2 re-entrant loop influencing ion permeation and the voltage-dependent Mg2+ block. nih.gov
The function of NMDA receptors can be finely tuned by a variety of allosteric modulators. These molecules bind to sites on the receptor distinct from the agonist-binding sites and can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) receptor activity. nih.gov For example, some PAMs can increase the channel open probability or slow the receptor's deactivation rate. nih.gov Interestingly, some novel modulators have been shown to not only alter gating but also to bias the ion selectivity of the channel, offering a new dimension of pharmacological control. nih.gov
Table 2: NMDA Receptor Subunit Properties and Functions
| Subunit | Agonist Binding Site | Key Functional Characteristics |
|---|---|---|
| GluN1 | Glycine / D-serine | Obligatory subunit for receptor function. |
| GluN2A | L-Glutamate | Faster deactivation kinetics; predominant in adult synapses. |
| GluN2B | L-Glutamate | Slower deactivation kinetics; predominant in juvenile synapses. |
| GluN2C/D | L-Glutamate | Lower conductance and higher glutamate affinity. |
| GluN3A/B | Glycine | Reduces Ca2+ permeability and Mg2+ block; forms glycine-gated channels with GluN1. nih.govresearchgate.net |
Kainate receptors (KARs) are involved in both pre- and postsynaptic neurotransmission, where they can modulate neurotransmitter release and mediate excitatory postsynaptic potentials. mdpi.com They are assembled from a combination of five different subunits: GluK1-3 can form functional homomeric or heteromeric receptors, while GluK4 and GluK5 must co-assemble with one of the GluK1-3 subunits to form functional channels. mdpi.com
Functionally, KARs exhibit slower activation and deactivation kinetics compared to AMPA receptors. mdpi.com A defining characteristic of KARs is their rapid and profound desensitization in the presence of glutamate. nih.govbiorxiv.org This process, where the channel closes despite the continued presence of the agonist, is thought to be a crucial mechanism for shaping the synaptic response. nih.gov The recovery from desensitization is also notably slow for KARs, which limits their ability to participate in high-frequency synaptic transmission. biorxiv.org An allosteric cation binding pocket has been identified as a key controller of the transitions between activated and desensitized states. nih.gov
Table 3: Agonist Affinities and Desensitization Properties of Kainate Receptors
| Agonist | EC50 (µM) for Hippocampal Neurons | Desensitization Profile |
|---|---|---|
| Kainate | 23 nih.gov | Incomplete desensitization, substantial steady-state current. nih.gov |
| Glutamate | 310 nih.gov | Almost complete desensitization within 0.2-2 seconds. nih.gov |
| SYM 2081 | N/A | Almost complete desensitization; 3-4 fold slower recovery than from glutamate. nih.gov |
The assembly of iGluRs into functional tetrameric channels is a highly regulated process that begins in the endoplasmic reticulum. wikipedia.orgnih.gov The N-terminal domains are thought to play a critical role in the initial steps of subunit recognition and assembly. nih.gov The final arrangement of subunits in the tetramer determines the receptor's pharmacological and biophysical properties.
The activation of all iGluRs follows a general mechanism involving agonist-induced conformational changes in the LBD that are transmitted to the TMD to open the ion channel. nih.govbohrium.com However, the specifics of these conformational changes and the resulting gating kinetics are unique to each receptor subtype and can be further tuned by the subunit composition and the presence of auxiliary proteins. nih.govnih.gov Modulation of iGluR activity is a key mechanism for regulating synaptic strength and plasticity. This can occur through various mechanisms, including phosphorylation, interaction with scaffolding proteins, and allosteric modulation by endogenous and exogenous compounds. nih.gov
NMDA Receptors: Subunit Composition (GluN1, GluN2, GluN3) and Binding Sites
L-Glutamate Receptor-Like Proteins (GLRs) in Non-Neuronal Systems
Homologs of mammalian ionotropic glutamate receptors, termed glutamate receptor-like proteins (GLRs), have been identified in plants. nih.govresearchgate.net These proteins share structural similarities with their animal counterparts and are involved in a variety of physiological processes, acting as amino acid sensors. nih.govsemanticscholar.org
In plants, L-glutamate acts as a signaling molecule involved in numerous aspects of growth and development. frontiersin.orgnih.gov GLRs are implicated in mediating these responses. researchgate.net L-glutamate signaling, through GLRs, plays a role in root morphogenesis, pollen tube guidance, and seed germination. frontiersin.orgbiomedres.usoup.com For instance, exogenous application of L-glutamate can modulate root architecture. oup.comsemanticscholar.org Furthermore, GLRs are involved in the regulation of carbon and nitrogen metabolism. researchgate.net
A crucial function of GLRs in plants is their involvement in mediating calcium signaling in response to various environmental stresses. mdpi.comnih.gov GLRs can function as ligand-gated ion channels, and upon activation by amino acids, they facilitate the influx of cations, including calcium (Ca2+), into the cytoplasm. mdpi.comnih.gov This increase in cytosolic Ca2+ acts as a second messenger, initiating downstream signaling cascades that lead to adaptive responses to stress. nih.gov This GLR-mediated calcium signaling is rapidly activated in response to mechanical wounding, herbivory, and pathogen attack. mdpi.comresearchgate.net For example, mutations in the GLR3.3 gene in Arabidopsis thaliana have been shown to block the rise in cytosolic Ca2+ that is normally triggered by glutamate. nih.gov This demonstrates the direct role of GLRs in transducing extracellular amino acid signals into intracellular calcium signals, which are fundamental to the plant's defense mechanisms. oup.com
L Glutamate Transporter Systems: Mechanisms and Regulation
Excitatory Amino Acid Transporters (EAATs)
The primary mechanism for the removal of extracellular glutamate (B1630785) is mediated by a family of high-affinity, sodium-dependent transporters known as Excitatory Amino Acid Transporters (EAATs). nih.govnih.gov These proteins belong to the Solute Carrier 1 (SLC1) family. aimspress.commdpi.com EAATs are secondary active transporters that utilize existing ion gradients to move glutamate into the cell against its concentration gradient. aimspress.comaimspress.com By maintaining low resting levels of extracellular glutamate, EAATs terminate glutamatergic neurotransmission and prevent the over-activation of glutamate receptors. wikipedia.orgnih.gov There are five distinct subtypes of EAATs identified in mammals, each with unique characteristics and expression patterns. aimspress.commdpi.com
Mammalian EAAT Isoforms (EAAT1-5): Expression Profiling and Uptake Kinetics
Five mammalian EAAT isoforms, designated EAAT1 through EAAT5, have been cloned and characterized. nih.govaimspress.com They exhibit distinct, though sometimes overlapping, expression patterns within the CNS, both in terms of cell type and brain region. mdpi.com EAAT1 and EAAT2 are predominantly expressed in glial cells, specifically astrocytes, while EAAT3, EAAT4, and EAAT5 are primarily found in neurons. nih.govmdpi.com The isoforms also differ in their transport kinetics, with EAATs 1-3 acting as high-capacity transport systems, in contrast to EAATs 4-5, which have lower transport rates but function more like glutamate-activated anion channels. aimspress.comnih.gov
| Isoform (Human) | Rodent Homologue | Primary Location | Key Expression Profile | Kinetic Properties |
| EAAT1 | GLAST (SLC1A3) | Glia (Astrocytes, Bergmann glia, Müller cells) | Abundant in the cerebellum and retina. mdpi.com | High-capacity transporter. aimspress.com |
| EAAT2 | GLT-1 (SLC1A2) | Glia (Astrocytes), Neurons (presynaptic terminals) | The most abundant transporter in the forebrain. mdpi.comnih.gov Responsible for ~90% of glutamate uptake in the CNS. wikipedia.orgjneurosci.org | High-capacity, efficient transporter. nih.govresearchgate.net |
| EAAT3 | EAAC1 (SLC1A1) | Neurons | Widely expressed throughout the brain, localized to the cell body and dendrites. mdpi.comnih.gov Also found in peripheral tissues like the kidney. guidetopharmacology.org | High-capacity transporter; also transports L-cysteine. nih.govkurkinengroup.com |
| EAAT4 | EAAT4 (SLC1A6) | Neurons (Purkinje cells) | Primarily restricted to Purkinje cells in the cerebellum, localized to dendrites and dendritic spines. nih.govmdpi.com | Low-capacity/high-affinity transporter with a prominent chloride conductance. aimspress.comnih.gov |
| EAAT5 | EAAT5 (SLC1A7) | Neurons (Photoreceptors, Bipolar cells) | Expression is largely confined to the retina, at presynaptic terminals. nih.govmdpi.comnih.gov | Very low transport rate; functions mainly as a glutamate-gated chloride channel. mdpi.comresearchgate.netnih.gov |
EAAT2 (GLT-1) as the Primary Extracellular L-Glutamate Clearance Mechanism
Among the five isoforms, EAAT2, also known as GLT-1 in rodents, is the most critical for glutamate homeostasis in the brain. nih.gov It is the most abundant glutamate transporter throughout the CNS, particularly in the forebrain, and is responsible for approximately 80-95% of all glutamate uptake. wikipedia.orgnih.govjneurosci.org While EAAT2 is predominantly located on astrocytes surrounding synapses, a smaller fraction (up to 10%) is also expressed on presynaptic neuronal terminals in regions like the hippocampus. jneurosci.orgkurkinengroup.comnih.gov The overwhelming contribution of astrocytic EAAT2 to glutamate clearance is vital; genetic deletion of EAAT2 in astrocytes leads to fatal epilepsy and neurodegeneration, underscoring its essential protective role against excitotoxicity. jneurosci.orgnih.gov
Stoichiometry and Mechanisms of L-Glutamate Transport (Co-transport, Antiport)
The transport of L-glutamate by EAATs is a complex process energetically coupled to the movement of several other ions across the cell membrane. nih.govuq.edu.au For each molecule of glutamate transported into the cell, the process involves the co-transport (symport) of three sodium ions (Na+) and one proton (H+). nih.govnih.gov This inward movement of positive charge and substrate is balanced by the counter-transport (antiport) of one potassium ion (K+) out of the cell. nih.govnih.gov
This specific stoichiometry is summarized as: 1 L-Glutamate (in) + 3 Na+ (in) + 1 H+ (in) + 1 K+ (out)
This transport cycle is electrogenic, meaning it results in a net movement of two positive charges into the cell for each glutamate molecule translocated. nih.gov This property allows the cell's membrane potential to act as an additional driving force for uptake, enabling the transporter to maintain an immense glutamate concentration gradient—up to 1,000,000-fold—across the membrane under physiological conditions. nih.gov The energy for this process is derived from the electrochemical gradients of Na+ and K+, which are ultimately maintained by the Na+/K+-ATPase. guidetopharmacology.org
Dual-Functionality of EAATs: Substrate Transport and Chloride Channel Activity
A remarkable feature of EAATs is their dual function as both a transporter and an ion channel. uq.edu.aufrontiersin.org In addition to mediating the coupled transport of glutamate and ions, EAATs also possess an intrinsic chloride (Cl−) channel activity. nih.govspringernature.com This Cl− conductance is thermodynamically uncoupled from the glutamate transport cycle, meaning the movement of chloride does not depend on the completion of the transport cycle. uq.edu.aunih.gov
The chloride channel is gated by the binding of sodium and the substrate, L-glutamate. nih.govuq.edu.au The magnitude of this anion conductance relative to the transport current varies significantly among the different isoforms. nih.gov For the high-capacity transporters EAAT1, EAAT2, and EAAT3, the chloride current is relatively small. kurkinengroup.comfrontiersin.org In contrast, for the low-capacity transporters EAAT4 and EAAT5, the chloride conductance is much more pronounced, causing them to function more like glutamate-gated inhibitory receptors than traditional transporters. nih.govmdpi.com This chloride flux may help to counterbalance the inward positive current during transport and play roles in regulating ionic homeostasis. springernature.comnih.gov
Structural Characterization of EAATs and Homologous Proteins (e.g., GltPh)
Structural studies have provided significant insight into the mechanism of EAAT function. Mammalian EAATs are predicted to have a complex topology featuring eight transmembrane (TM) domains and two re-entrant hairpin loops (HP1 and HP2), which are crucial for substrate binding and gating. nih.govguidetopharmacology.orgresearchgate.net A major breakthrough in understanding this structure came from the crystallization of a prokaryotic homolog from Pyrococcus horikoshii, known as GltPh. nih.govguidetopharmacology.org
Key structural features revealed by studies on GltPh and mammalian EAATs include:
Trimeric Assembly : EAATs assemble as trimers in the membrane. guidetopharmacology.org While the subunits are closely associated, each protomer functions as an independent transport unit. guidetopharmacology.orgnih.gov
Two-Domain Structure : Each protomer consists of two main domains: a scaffold or trimerization domain that remains relatively static and anchored in the membrane, and a mobile transport domain that contains the binding sites for substrate and coupling ions. nih.govbiorxiv.org
Elevator Mechanism : Instead of a classic alternating-access model, EAATs operate via a "twisting elevator" mechanism. The transport domain, carrying the substrate and co-transported ions, shuttles across the membrane, moving between outward-facing and inward-facing conformations to effect translocation. springernature.comnih.govbiorxiv.org The interface between the transport and scaffold domains forms a transient aqueous pathway that is believed to constitute the chloride-conducting pore. springernature.comnih.gov
Mechanisms of L-Glutamate Reverse Transport
As thermodynamic machines, glutamate transporters are reversible. aimspress.comnih.gov While the net direction of transport is inward under normal physiological conditions, EAATs can operate in reverse, releasing glutamate from the cytoplasm into the extracellular space. aimspress.comnih.gov This reverse transport is a detrimental process that can contribute to excitotoxic damage in pathological states. nih.gov
The direction of transport is dictated by the transmembrane electrochemical gradients of the coupled ions and the membrane potential. nih.gov Reverse transport can be triggered by several conditions, including:
Severe Membrane Depolarization : A significant depolarization of the cell membrane reduces the electrical driving force for inward transport and can favor reversal. nih.gov
Altered Ion Gradients : An increase in the intracellular Na+ concentration or a decrease in the intracellular K+ concentration, conditions that often occur during cerebral ischemia, can drive the transporter to run backward, releasing glutamate into the synaptic cleft. nih.gov
Vesicular L-Glutamate Transporters (VGLUTs)
Vesicular L-Glutamate transporters are critical components of glutamatergic neurotransmission, responsible for packaging glutamate into synaptic vesicles for subsequent release. oup.com These transporters belong to the solute carrier family SLC17. nih.govescholarship.org
Role in Synaptic Vesicle L-Glutamate Loading
The primary function of VGLUTs is to load L-Glutamate from the cytoplasm into synaptic vesicles. This process is essential for establishing the quantum of glutamate that will be released upon synaptic activation. nih.govnih.gov The loading mechanism is driven by a proton electrochemical gradient (ΔμH+) across the vesicular membrane, which is established by a vacuolar-type H+-ATPase (V-ATPase). nih.govfrontiersin.org Specifically, glutamate uptake into vesicles relies predominantly on the electrical component (Δψ, membrane potential) of this gradient. nih.govescholarship.orgnih.gov
The amount of glutamate packaged into a single vesicle is influenced by several factors, including the expression level of VGLUTs on the vesicle membrane. nih.gov Research indicates that the number of VGLUTs per vesicle, estimated to be between 4 and 14, can determine the vesicular glutamate content. nih.gov Furthermore, the specific isoform of VGLUT present (e.g., VGLUT1, VGLUT2) can affect the probability of vesicle release. nih.gov Studies using knockout mice have shown that VGLUT1 is the main transporter subtype in the hippocampus and its absence significantly reduces synaptic responses. nih.gov The tonicity and stability of synaptic vesicles are also influenced by VGLUT1, suggesting a role beyond simple transport. researchgate.net
Regulation of Vesicular L-Glutamate Refilling
The refilling of synaptic vesicles with L-Glutamate is a tightly regulated process to ensure sustained neurotransmission, especially during periods of high neuronal activity. frontiersin.orgjneurosci.org The activity of VGLUTs is coordinated with the synaptic vesicle cycle and is subject to allosteric regulation by ions such as chloride (Cl⁻) and protons (H⁺). nih.govescholarship.org
Lumenal (intra-vesicular) Cl⁻ acts as an allosteric activator of VGLUTs. nih.govnih.gov After endocytosis, the vesicle traps high concentrations of extracellular Cl⁻. As the V-ATPase pumps protons into the vesicle, creating the necessary membrane potential, the presence of lumenal Cl⁻ activates VGLUT to transport glutamate. nih.gov As the vesicle fills with glutamate, Cl⁻ effluxes, which in turn reduces VGLUT activity, preventing wasteful leakage and stabilizing the vesicle's glutamate content. nih.gov
Cytoplasmic cations also play a regulatory role. During high-frequency firing, sodium (Na⁺) can accumulate in the presynaptic terminal. jneurosci.orgjneurosci.org This increased Na⁺ concentration can facilitate glutamate uptake into vesicles, potentially through a vesicular Na⁺/H⁺ exchanger, thereby accelerating vesicle replenishment to sustain reliable synaptic transmission. frontiersin.orgjneurosci.org This suggests an activity-dependent mechanism for modulating the strength of synaptic signaling. jneurosci.org Indeed, under conditions of intense stimulation, the efficient refilling of vesicles can become a rate-limiting factor for neurotransmission. frontiersin.org
Cystine/L-Glutamate Exchanger (System x_c-)
System xc- is an amino acid antiporter that plays a crucial role in cellular redox balance and non-vesicular glutamate release. nih.gov It is a heterodimeric transporter composed of a light chain subunit, xCT (also known as SLC7A11), and a heavy chain subunit, 4F2hc (SLC3A2). nih.govresearchgate.netplos.org
Mechanism of L-Glutamate Extrusion and Physiological Relevance
System xc- mediates the exchange of extracellular L-cystine for intracellular L-glutamate, typically in a 1:1 ratio. nih.govfrontiersin.org This transport is independent of sodium but dependent on chloride. nih.gov The primary driving force for this exchange is the concentration gradient of the two amino acids across the plasma membrane. frontiersin.org Given that intracellular glutamate concentrations are generally higher than extracellular ones, and intracellular cystine is rapidly reduced to cysteine, the transporter predominantly facilitates cystine import and glutamate export. nih.gov
Secondly, the extrusion of L-glutamate by System xc- represents a significant mechanism of non-vesicular neurotransmitter release. nih.gov This release contributes to the ambient extracellular glutamate concentration, which can tonally regulate extrasynaptic metabotropic glutamate receptors and influence synaptic transmission and plasticity. nih.gov This glial-neuronal communication pathway is important for normal brain function. nih.gov However, under pathological conditions such as ischemia, the over-activation of System xc- can lead to excessive glutamate release, contributing to excitotoxic neuronal damage. nih.govfrontiersin.org
Interactive Data Table: Key Properties of L-Glutamate Transporter Systems
| Feature | Vesicular L-Glutamate Transporters (VGLUTs) | Cystine/L-Glutamate Exchanger (System xc-) |
|---|---|---|
| Primary Function | Loading of L-Glutamate into synaptic vesicles | Exchange of extracellular L-cystine for intracellular L-glutamate |
| Driving Force | Proton electrochemical gradient (ΔμH+), mainly Δψ | Concentration gradients of L-cystine and L-glutamate |
| Location | Synaptic vesicle membrane | Plasma membrane (e.g., astrocytes) |
| Key Subunits | VGLUT1, VGLUT2, VGLUT3 (SLC17 family) | xCT (SLC7A11) and 4F2hc (SLC3A2) |
| Key Regulators | Lumenal Cl⁻, H⁺, cytoplasmic Na⁺ | Substrate concentrations, Cl⁻ |
| Physiological Role | Enables quantal release of L-Glutamate | GSH synthesis, antioxidant defense, non-vesicular glutamate release |
Table of Chemical Compounds
| Compound Name |
|---|
| L-Glutamate |
| Sodium |
| Chloride |
| L-cystine |
| Cysteine |
| Glutathione (B108866) (GSH) |
Advanced Methodological Approaches in L Glutamate Research
Analytical Quantification Techniques for L-Glutamate
The quantification of L-glutamate is approached through several sophisticated analytical methodologies, primarily categorized into chromatographic and electrochemical techniques. These methods are essential for obtaining reliable and reproducible measurements in complex samples.
Chromatography, a cornerstone of analytical chemistry, provides powerful tools for the separation and quantification of L-glutamate. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are among the most widely used techniques. akjournals.com
High-performance liquid chromatography (HPLC) is a versatile technique for L-glutamate analysis. akjournals.com However, since glutamic acid lacks strong UV-absorbing or fluorescent functional groups, derivatization is often required to enhance its detectability. akjournals.com Pre-column or post-column derivatization strategies are employed to introduce a chromophore or fluorophore into the L-glutamate molecule, allowing for sensitive detection by UV-Visible (UV), fluorescence (FD), or electrochemical (EC) detectors. akjournals.comnih.gov
One HPLC method involves pre-column derivatization with o-phthalaldehyde (B127526) and sodium sulfite, followed by separation on a C18 column and electrochemical detection. nih.govresearchgate.net This approach has been successfully applied to determine L-glutamate levels in brain homogenates. nih.govresearchgate.net Another method utilizes 2,4-dinitro-1-fluorobenzene for derivatization, with subsequent separation and UV detection at 363 nm. mdpi.comresearchgate.net
Mass spectrometry (MS) can also be coupled with HPLC, providing high selectivity and sensitivity without the need for derivatization in some cases. mpi-bremen.de
Table 1: Comparison of HPLC Detection Methods for L-Glutamate Analysis
| Detector | Principle | Derivatization | Advantages | Disadvantages |
|---|---|---|---|---|
| UV-Visible (UV) | Measures the absorption of light by the analyte. | Typically required (e.g., with 2,4-dinitro-1-fluorobenzene). mdpi.comresearchgate.net | Robust and widely available. | Lower sensitivity compared to other methods; potential for interference. |
| Fluorescence (FD) | Detects the emission of light from fluorescent derivatives. | Required to introduce a fluorophore. | High sensitivity and selectivity. akjournals.com | Derivatization step can be complex. |
| Electrochemical (EC) | Measures the current from the oxidation or reduction of the analyte. | Can be used with derivatized (e.g., with o-phthalaldehyde) or underivatized L-glutamate. nih.govresearchgate.net | High sensitivity and selectivity for electroactive compounds. nih.gov | Susceptible to matrix effects and electrode fouling. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Not always necessary, but can be used to enhance ionization. | High sensitivity, high specificity, and provides structural information. mpi-bremen.de | Higher instrument cost and complexity. |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the simultaneous quantification of multiple neurotransmitters, including L-glutamate, in complex biological matrices such as brain tissue. nih.govmdpi.com This technique combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.govresearchgate.net
In a typical LC-MS/MS workflow for neurotransmitter profiling, a biological sample is first processed to extract the analytes of interest. mdpi.com The extract is then injected into the LC system, where L-glutamate and other neurotransmitters are separated on a chromatographic column. researchgate.net The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. nih.gov The specific fragments of each analyte are detected, allowing for highly selective and sensitive quantification. nih.gov
One developed LC-MS/MS protocol can simultaneously measure L-glutamate along with acetylcholine, dopamine, GABA, and L-glutamine in rat brain samples. nih.gov This method offers a rapid and stable analysis with simple pre-treatment. nih.gov The validation of such methods typically includes assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery. nih.govnih.gov For instance, in one study, the LOD and LOQ for L-glutamate were determined to be in the nanogram per milliliter range, demonstrating the high sensitivity of the technique. nih.gov
Table 2: Performance Characteristics of an LC-MS/MS Method for L-Glutamate Quantification
| Parameter | Reported Value/Range | Reference |
|---|---|---|
| Linear Range | 38.25 x 10³ - 110.35 x 10³ ng/mL | researchgate.net |
| Limit of Detection (LOD) | 0.26–3.77 ng/mL (for a suite of neurotransmitters) | nih.gov |
| Limit of Quantification (LOQ) | 0.88–12.58 ng/mL (for a suite of neurotransmitters) | nih.gov |
| Precision (RSD) | <5% | nih.gov |
| Recovery | 85.0% - 115.0% | mdpi.com |
Ion-exchange chromatography (IEC) is a classic and robust method for the analysis of amino acids, including L-glutamate. uni-mate.hu193.16.218 This technique separates amino acids based on their charge properties. scirp.org In a typical setup, the sample is loaded onto a cation-exchange resin at a low pH, where the amino acids carry a positive charge and bind to the negatively charged resin. uni-mate.huscirp.org A series of buffers with increasing pH and ionic strength are then used to elute the amino acids sequentially. uni-mate.hu193.16.218
For detection, a post-column derivatization step is commonly employed. nih.govresearchgate.net After the amino acids are separated on the column, they are mixed with a derivatizing reagent, such as ninhydrin, which reacts with the primary amino group to form a colored compound that can be detected spectrophotometrically. uni-mate.hu193.16.218 This method is highly specific for amino acids and is less prone to interference from other compounds in the sample matrix compared to pre-column derivatization methods. 193.16.218 The use of a lithium buffer system in IEC can resolve many of the challenges associated with analyzing free amino acids in biological fluids. uni-mate.hu
Electrochemical methods, particularly biosensors, offer an alternative approach for the rapid and sensitive detection of L-glutamate. These platforms are often based on the specific enzymatic reactions of L-glutamate.
Enzyme-based biosensors for L-glutamate typically utilize the enzymes L-glutamate oxidase or glutamate (B1630785) dehydrogenase. nih.govmdpi.com These enzymes catalyze specific reactions involving L-glutamate, and the products of these reactions can be detected electrochemically. nih.govnih.gov
L-glutamate oxidase catalyzes the oxidation of L-glutamate in the presence of oxygen to produce α-ketoglutarate, ammonia (B1221849), and hydrogen peroxide. mdpi.comwikipedia.org The hydrogen peroxide produced can be detected amperometrically at a platinum electrode. nih.govmdpi.com The resulting current is directly proportional to the concentration of L-glutamate in the sample. nih.gov These biosensors can be fabricated by immobilizing L-glutamate oxidase onto the surface of an electrode. mdpi.comnih.gov
Another type of biosensor employs both L-glutamate oxidase and L-glutamate dehydrogenase. nih.gov This dual-enzyme system can provide signal amplification through substrate recycling, leading to enhanced sensitivity. nih.gov In the presence of ammonium (B1175870) ions and NADPH, L-glutamate dehydrogenase can convert α-ketoglutarate back to L-glutamate, which can then be re-oxidized by L-glutamate oxidase, amplifying the electrochemical signal. nih.gov This type of biosensor has been shown to have a detection range of 0.02-3.0 mg/L for monosodium glutamate. nih.gov
Table 3: Characteristics of Enzyme-Based L-Glutamate Biosensors
| Enzyme System | Principle of Detection | Key Features | Reported Performance |
|---|---|---|---|
| L-Glutamate Oxidase | Amperometric detection of hydrogen peroxide produced from the oxidation of L-glutamate. mdpi.com | High specificity for L-glutamate; simple fabrication. nih.govmdpi.com | Good reproducibility and fast response time. mdpi.com |
| L-Glutamate Oxidase and L-Glutamate Dehydrogenase (co-immobilized) | Signal amplification through substrate recycling. nih.gov | Highly sensitive determination of L-glutamate. nih.gov | Linearity from 0.02 to 1.2 mg/L; response time of 2 minutes. nih.gov |
Electrochemical and Biosensor Platforms
Microelectrode-Based Detection for in vivo Monitoring
Real-time, in vivo monitoring of L-glutamate in the central nervous system is crucial for understanding its dynamics in both normal brain function and pathological conditions. nih.gov Enzyme-based microelectrode arrays (MEAs) represent a key technology for this purpose, offering high spatial and temporal resolution. nih.govmdpi.com These biosensors typically utilize glutamate oxidase (GluOx), an enzyme that catalyzes the oxidation of L-glutamate. mdpi.comnih.gov
The fundamental principle involves the amperometric detection of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction between GluOx and L-glutamate. mdpi.comnih.gov The GluOx is immobilized on the surface of a platinum (Pt) microelectrode. nih.govnih.gov When L-glutamate is present, GluOx facilitates its conversion to α-ketoglutarate, ammonia, and H₂O₂. mdpi.com The generated H₂O₂ is then electrochemically oxidized at the electrode surface, typically at an applied potential of +0.6 V or +0.7 V versus a silver/silver chloride (Ag/AgCl) reference electrode, producing a measurable current that is directly proportional to the L-glutamate concentration. nih.govmdpi.com
To enhance selectivity and minimize interference from other electroactive species present in the brain, such as ascorbic acid and dopamine, the electrode surface is often modified with a permselective polymer layer. mdpi.comnih.gov Materials like poly-o-phenylenediamine (PPD), polypyrrole, and Nafion are commonly used to act as a size-exclusion barrier, allowing only small molecules like H₂O₂ to pass through to the electrode surface. nih.govmdpi.comacs.org
The development of miniaturized biosensors, with diameters as small as 50 µm, has been instrumental in reducing tissue damage during implantation and enabling precise measurements in specific brain regions. nih.gov These MEAs have been successfully used in anesthetized and freely-moving rats to detect cortically-evoked and stress-induced glutamate release in areas like the striatum. mdpi.comescholarship.org
| Characteristic | Reported Value | Reference |
|---|---|---|
| Diameter | 50 μm | nih.gov |
| Response Time | <1 to 2 seconds | nih.govmdpi.com |
| Limit of Detection | 0.044 μM to <1μM | nih.govmdpi.com |
| Linear Range | 0.5 to 150 μM | nih.govnih.gov |
| Sensitivity | 0.097 ± 0.001 nA/μM | nih.gov |
Flow Injection Analysis (FIA) for L-Glutamate Determination
Flow Injection Analysis (FIA) is an automated, versatile, and rapid analytical technique used for the determination of L-glutamate, particularly in food samples. rsc.orgwikipedia.orgakjournals.com The method involves injecting a precise volume of a sample into a continuously flowing carrier stream. wikipedia.org This sample plug then merges with reagent streams, and the ensuing reaction is monitored by a detector downstream. wikipedia.org
For L-glutamate analysis, FIA systems often incorporate immobilized enzyme reactors to ensure specificity. rsc.org Two common enzymatic approaches are:
Glutamate Dehydrogenase (GDH) System: In this method, L-glutamate is converted to 2-oxoglutarate by GDH. This reaction involves the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH. The amount of NADH produced, which is directly proportional to the L-glutamate concentration, is measured spectrophotometrically at 340 nm. rsc.org
Glutamate Decarboxylase System: This approach utilizes a gas diffusion FIA system. L-glutamate is decarboxylated by immobilized glutamate decarboxylase, producing carbon dioxide (CO₂). The CO₂ gas diffuses across a membrane into an acceptor stream containing an acid-base indicator, and the resulting color change is measured by a spectrophotometer. rsc.org
FIA methods offer a high sample throughput, with frequencies of up to 30 samples per hour being achievable. rsc.org These techniques have demonstrated good agreement with other analytical methods and show high recovery rates (94.6–101.2%) in food samples. rsc.org
| Enzyme System | Detection Principle | Linear Range (mmol/L) | Relative Standard Deviation (RSD) |
|---|---|---|---|
| Glutamate Decarboxylase | Spectrophotometry (CO₂ detection) | 2 - 20 | 2.8% for 10 mmol/L |
| Glutamate Dehydrogenase (Normal FI) | Spectrophotometry (NADH at 340 nm) | 0.05 - 0.6 | 2.4% for 0.3 mmol/L |
| Glutamate Dehydrogenase (Stop Flow) | Spectrophotometry (NADH at 340 nm) | 0.2 - 1.0 | 1.9% for 0.6 mmol/L |
Spectroscopic and Imaging Techniques
Fluorimetric Approaches for Enhanced Sensitivity
Fluorimetric approaches have revolutionized the visualization of glutamate dynamics with high sensitivity and spatiotemporal resolution. biorxiv.orgnih.gov These methods rely on the development of fluorescent glutamate sensors that report changes in glutamate concentration through alterations in their fluorescence intensity or resonance energy transfer. biorxiv.orgwikipedia.org
A significant breakthrough was the creation of the intensity-based glutamate-sensing fluorescent reporter, iGluSnFR. nih.govwikipedia.org This genetically encoded sensor is based on a bacterial glutamate/aspartate binding protein (GluBP) fused with a circularly permuted green fluorescent protein (EGFP). wikipedia.org The binding of a glutamate molecule induces a conformational change in the GluBP domain, which in turn alters the chromophore environment of the EGFP, leading to a significant increase in fluorescence. wikipedia.org
These sensors can be genetically targeted to specific cell populations, allowing for precise monitoring of glutamate release from neurons and uptake by astrocytes. nih.gov iGluSnFR has proven sensitive enough to detect glutamate release evoked by a single action potential in cultured hippocampal neurons. nih.gov Further engineering has led to variants with faster kinetics and different colors, such as orange-emitting sensors (OR-EOS), which enable multicolor imaging to simultaneously investigate glutamate dynamics and other cellular activities like calcium influx. biorxiv.orgnih.gov
Semisynthetic sensors have also been developed. The E(glutamate) optical sensor (EOS) is a hybrid sensor made from the AMPA receptor glutamate-binding core and a small molecule dye, which shows a fluorescence change upon glutamate binding. nih.govacs.org Another semisynthetic approach, Snifits, uses a fusion protein labeled with two synthetic fluorophores to achieve ratiometric sensing of glutamate on cell surfaces. acs.org
Magnetic Resonance Spectroscopy (MRS) for in vivo L-Glutamate Quantification
Magnetic Resonance Spectroscopy (MRS) is a powerful, non-invasive technique that enables the quantification of endogenous metabolites, including L-glutamate, directly in the living human and animal brain. nih.govnih.gov Proton MRS (¹H-MRS) measures the signals from hydrogen nuclei to create a spectrum of brain neurochemicals. nih.govnih.gov
A primary challenge in quantifying glutamate with ¹H-MRS is the spectral overlap of its resonances with those of other metabolites, most notably glutamine (Gln) and gamma-aminobutyric acid (GABA), due to their structural similarities. nih.govpurdue.edu This has often led researchers to report the combined concentration of glutamate and glutamine, termed 'Glx'. nih.govmdpi.com
However, advancements in MRS techniques and the use of higher magnetic field strength scanners (e.g., 3 Tesla and 7 Tesla) have improved spectral resolution, allowing for more reliable, separate quantification of glutamate and glutamine. nih.govfrontiersin.org Several acquisition sequences are used:
PRESS (Point-RESolved Spectroscopy): A standard single-voxel spectroscopy technique used to acquire spectra from a defined brain region. nih.govpurdue.edu
STEAM (STimulated Echo Acquisition Mode): An alternative sequence that can be optimized to better resolve the glutamate and glutamine signals. nih.govpurdue.edu
TE-Averaged PRESS: This method improves the resolution of the glutamate peak at 2.35 ppm, separating it from overlapping signals. oup.com
Higher field strengths, such as 7T, offer significant advantages, including increased signal-to-noise ratio (SNR) and better spectral separation of glutamate from glutamine, enabling more accurate quantification in shorter scan times compared to 3T systems. frontiersin.org MRS has been widely applied to study glutamate levels in various brain regions like the striatum, cerebellum, and cortex, and to investigate alterations in glutamatergic systems in aging and neurological disorders. nih.govnih.gov
| Brain Region | Field Strength (T) | L-Glutamate Concentration (mM or µmol/g) |
|---|---|---|
| Anterior Cingulate Cortex | Not Specified | 11.7 ± 1.2 mM |
| Hippocampus | Not Specified | 10.9 ± 1.4 mM |
| Parietal White Matter | 4 | 5.47 ± 0.56 mM |
| Primary Visual Cortex | Not Specified | 9.6 ± 0.2 µmol/g |
| Gray Matter | Not Specified | 9.4 ± 1.0 mM |
| White Matter | Not Specified | 4.5 ± 0.6 mM |
Structural Biology Methodologies
Cryogenic Electron Microscopy (Cryo-EM) for Transporter and Receptor Characterization
Cryogenic electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, providing near-atomic resolution images of complex biological macromolecules like glutamate transporters and receptors. taylorfrancis.comazolifesciences.com This method involves flash-freezing purified protein samples in a thin layer of ice, preserving their native structure, which are then imaged using an electron microscope. labnews.co.uk
Cryo-EM has provided unprecedented insights into the architecture and function of the major ionotropic glutamate receptor subtypes—AMPA, NMDA, and kainate receptors. taylorfrancis.com These studies have revealed a conserved modular architecture, including clamshell-shaped ligand-binding domains and an integral ion channel pore. taylorfrancis.com The technology has captured these receptors in multiple functional states, elucidating the intricate conformational changes that couple agonist binding to the opening of the ion channel. taylorfrancis.com
Similarly, cryo-EM has been instrumental in determining the structure of glutamate transporters, such as the human excitatory amino acid transporter 3 (hEAAT3). azolifesciences.comresearchgate.net These studies have visualized the transporter in various functional states, confirming that it operates via a "twisted elevator" mechanism to move glutamate across the cell membrane. azolifesciences.comlabnews.co.ukresearchgate.net This involves the movement of a transport domain relative to a static scaffold domain embedded in the membrane. researchgate.netresearchgate.net Cryo-EM structures have also shed light on how these transporters couple substrate transport to ion gradients, including sodium and protons. researchgate.net
Furthermore, cryo-EM analysis of orphan delta (GluD) receptors, such as GluD1, revealed a surprising non-swapped architecture at the interface between the amino-terminal and ligand-binding domains, distinguishing them from other ionotropic glutamate receptor families and providing a blueprint for understanding their unique functions in synaptogenesis. nih.govnih.gov These structural insights are crucial for understanding the molecular basis of synaptic transmission and for investigating how defects in these proteins may lead to neurological disorders. azolifesciences.comlabnews.co.uk
X-ray Crystallography for High-Resolution Protein Structure Determination
X-ray crystallography is an indispensable technique for determining the three-dimensional atomic structure of proteins that interact with L-glutamate. This method provides high-resolution insights into the architecture of glutamate receptors and enzymes, revealing the molecular basis of their function, ligand binding, and regulation.
By crystallizing a protein of interest and bombarding it with X-rays, scientists can analyze the resulting diffraction patterns to build a detailed model of its electron density, and thus its atomic structure. This has been instrumental in understanding the conformational changes that occur upon glutamate binding.
Key research findings from crystallographic studies include the structures of various ionotropic glutamate receptor (iGluR) domains and glutamate dehydrogenase (GDH) enzymes. For instance, high-resolution crystal structures have been determined for the amino-terminal domains (ATD) of the kainate receptor subunits GluK3 and GluK5, revealing differences in their dimer assembly that underlie their requirement for co-assembly into functional channels. nih.gov Similarly, the structure of the GluA1 ATD has provided insights into the subfamily-specific assembly of AMPA receptors. portlandpress.com
Crystallographic studies on glutamate dehydrogenase, an enzyme that catalyzes the oxidative deamination of L-glutamate, have revealed its hexameric structure and the conformational states it adopts. researchgate.netnih.gov The structure of human glutamate dehydrogenase 2 (hGDH2), an isoenzyme acquired during primate evolution, was determined at a resolution of 2.9 Å and showed a novel semi-closed conformation, providing a basis for understanding its unique catalytic properties compared to its ancestral form, hGDH1. nih.gov Furthermore, the structure of a glutamate/aspartate binding protein from Shigella flexneri complexed with an L-glutamate molecule has been refined to an atomic resolution of 1.0 Å, detailing the precise hydrogen bonds and electrostatic interactions that confer ligand specificity. nih.gov
| Protein Studied | Organism/Type | Resolution (Å) | Key Findings |
| GluK3 ATD | Kainate Receptor | 2.75 | Reveals a distinct dimer assembly at the R1 interface compared to GluK5. nih.gov |
| GluK5 ATD | Kainate Receptor | 1.40 - 1.68 | Shows a different dimer assembly from GluK3, consistent with the need for obligate co-assembly with GluK1-3 subunits. nih.gov |
| hGDH2 | Human Isoenzyme | 2.9 | Adopts a novel semi-closed conformation, an intermediate between known open and closed states of hGDH1. nih.gov |
| DEBP with L-glutamate | Shigella flexneri | 1.0 | Details the specific hydrogen bonds and salt bridges responsible for anchoring the glutamate molecule in the binding pocket. nih.gov |
| GDH | Clostridium symbiosum | 6.0 (0.6 nm) | Revealed a hexameric structure with 32 symmetry, where each subunit has two distinct globular domains separated by a deep cleft. researchgate.net |
| GDH | Corynebacterium glutamicum | 2.29 | Provided structural insights into domain movement and cofactor specificity. rcsb.org |
In Vitro and Ex Vivo Experimental Models
In vitro and ex vivo models are fundamental for dissecting the cellular and molecular mechanisms of L-glutamate action in a controlled environment, free from the complexities of the whole organism.
Cell Culture Systems for Investigating L-Glutamate-Related Molecular Pathways
Cell culture systems, including primary neuronal cultures and immortalized cell lines, are extensively used to study L-glutamate-related molecular pathways. nih.gov These models allow for the precise manipulation of the cellular environment to investigate the signaling cascades involved in processes like excitotoxicity, synaptic plasticity, and neuronal differentiation. nih.govembopress.org
Glutamate-induced excitotoxicity is a key area of investigation. Studies using primary cortical neurons and various cell lines have shown that excessive glutamate exposure leads to an over-activation of glutamate receptors, causing a massive influx of calcium ions. nih.govjneurosci.org This disrupts calcium homeostasis and triggers downstream pathological events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and eventual cell death. nih.gov
Different cell lines are used to model specific aspects of glutamate function and toxicity. For example, the neuroblastoma-primary retina hybrid cell line N18-RE-105 has been used to demonstrate that glutamate toxicity can occur through the inhibition of cystine uptake, leading to depleted glutathione (B108866) levels and oxidative stress. nih.gov Human induced pluripotent stem cell (hiPSC)-derived neural cells are increasingly used as they provide a more physiologically relevant human model. In these cultures, functional astrocytes expressing L-glutamate transporters like EAAT1 and EAAT2 have been shown to actively clear extracellular L-glutamate, protecting neurons from excitotoxicity. mdpi.com
Commonly used cell lines for L-glutamate research include:
PC12 (rat pheochromocytoma)
SH-SY5Y (human neuroblastoma)
HT-22 (immortalized mouse hippocampal cells)
Primary cortical rat neurons (PCRNs)
Ntera /D1 (NT-2) (human teratocarcinoma) nih.gov
These systems enable researchers to identify altered molecular pathways, such as those involved in oxidative stress and apoptosis, through techniques like transcriptomics and kinomics. researchgate.net
Brain Slice Preparations for Electrophysiological and Neurochemical Studies
Acute brain slice preparations are a cornerstone of ex vivo L-glutamate research, preserving the local neuronal circuitry in a viable state for several hours. This model allows for detailed electrophysiological and neurochemical analyses of synaptic transmission and neuronal activity. nih.gov
Using techniques like whole-cell patch-clamp recording, researchers can measure the electrical properties of individual neurons within the slice and study synaptic events mediated by L-glutamate. nih.govyoutube.com These recordings can characterize the response of different neuronal types to glutamate receptor agonists and antagonists, providing insights into the function of specific receptor subtypes in synaptic communication. youtube.com For example, studies in hippocampal slices have used N-methyl-D-aspartate receptors (NMDARs) on CA1 pyramidal cells as biosensors to estimate that the ambient, tonic concentration of extracellular glutamate is in the low nanomolar range (around 25 nM), far lower than the micromolar concentrations often measured by other techniques. jneurosci.org
Brain slices are also used for neurochemical studies, where the release and uptake of L-glutamate can be monitored in response to various stimuli. This preparation is invaluable for investigating the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are known to be heavily dependent on glutamatergic signaling.
In Vivo Sampling Techniques for Neurochemical Analysis
In vivo sampling techniques are essential for monitoring the dynamics of extracellular L-glutamate in the living brain, providing a direct link between neurochemical changes and physiological or behavioral events.
Microdialysis for Extracellular L-Glutamate Monitoring
Microdialysis is a widely used in vivo technique for sampling endogenous molecules from the extracellular fluid of the brain in awake, freely moving animals, and in clinical settings in humans. rcsb.orgnih.gov The method involves implanting a small, semi-permeable probe into a specific brain region. An iso-osmotic fluid is slowly perfused through the probe, allowing extracellular molecules like L-glutamate to diffuse across the membrane and be collected for analysis. researchgate.net
Microdialysis studies have established that basal extracellular L-glutamate concentrations in the brain are typically in the low micromolar range (1-5 µM). nih.govfrontiersin.org However, a significant portion of this basal level is thought to be of non-synaptic origin, potentially from glial cells, which complicates the interpretation of synaptic release. nih.govnih.gov Despite this, the technique is effective at detecting large, stimulus-evoked increases in L-glutamate. For instance, electrical stimulation, stress, and pathological conditions like ischemia can cause significant, transient increases in dialysate glutamate levels. nih.govacs.org
To better distinguish neuronal from non-neuronal glutamate, researchers have developed advanced microdialysis methods. One approach involves the local infusion of ¹³C-labeled glutamine through the probe. Neurons take up this glutamine and convert it into ¹³C-labeled glutamate, which is then released synaptically. By specifically measuring the labeled glutamate, its neuronal origin and regulation can be studied independently of the larger, unlabeled pool. nih.govnih.gov
| Study Focus | Animal Model | Brain Region | Basal L-Glutamate (µM) | Key Findings |
| High Temporal Resolution Monitoring | Rat | Striatum | 1.15 ± 0.27 | Electrical stimulation of the prefrontal cortex caused a rapid and brief increase in glutamate. acs.org |
| Metabolic Labeling | Rat | Cortex | Endogenous: ~1-5; ¹³C₅-Glu: 0.144 | Labeled glutamate from infused glutamine was reduced by TTX, indicating neuronal origin. nih.govnih.gov |
| Response to Temperature | Human | Cortex | Variable | Mild head cooling significantly decreased high extracellular glutamate levels in patients with subarachnoid hemorrhage. nih.gov |
| Glutamate Uptake Analysis | Mouse | Motor Cortex | Not specified | A two-in-one approach combining reverse dialysis and zero-flow methods can quantify both uptake ability and extracellular levels. acs.orgacs.org |
Low-Flow Push-Pull Perfusion (LFPP) for Enhanced Spatial Resolution
Low-flow push-pull perfusion (LFPP) is an alternative in vivo sampling technique that offers improved spatial resolution compared to traditional microdialysis. rcsb.orgresearchgate.net In LFPP, a probe, often of a concentric design, actively infuses (pushes) artificial cerebrospinal fluid into the tissue and simultaneously withdraws (pulls) extracellular fluid at a very low flow rate (e.g., 10-50 nL/min). nih.gov This active sampling without a dialysis membrane allows for high recovery rates (70-80%) and minimizes the size of the sampled area, providing chemical information from smaller brain volumes. researchgate.netnih.gov
LFPP has been successfully used to measure basal L-glutamate levels and to monitor dynamic changes in response to stimuli. In one study, sampling in the striatum of an anesthetized rat yielded a basal glutamate level of 1.97 ± 0.70 µM. nih.gov By coupling LFPP with segmented flow, where samples are collected as discrete nanoliter plugs separated by an immiscible oil, researchers have achieved high temporal resolution (e.g., 7 seconds). acs.orgnih.gov This advanced setup allowed for the monitoring of L-glutamate transients evoked by potassium microinjection, which showed an average maximum concentration of 4.5 ± 1.1 µM with rise times of about 22 seconds. acs.org The enhanced spatial and temporal resolution of LFPP makes it a valuable tool for studying rapid neurochemical signaling events in discrete brain subregions. nih.govumich.edu
Computational and Theoretical Modeling of L Glutamatergic Systems
Molecular Dynamics (MD) Simulations of Protein Function
Molecular dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time. This technique has been instrumental in elucidating the function of key proteins involved in L-glutamate signaling, such as transporters and receptors. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the intricate conformational changes that are essential for protein function.
Excitatory amino acid transporters (EAATs) are crucial for maintaining low extracellular concentrations of L-glutamate, thereby preventing excitotoxicity and ensuring precise synaptic transmission. nih.govnih.gov MD simulations have been pivotal in understanding the complex transport cycle of these proteins, which involves large-scale conformational changes to move L-glutamate across the cell membrane. mdpi.compnas.org
A significant breakthrough in this area was the crystallization of a prokaryotic homolog, GltPh, which has served as a template for numerous computational studies. mdpi.com MD simulations of GltPh have provided detailed insights into the energetics and mechanics of L-glutamate transport. mdpi.com These simulations have explored the outward-facing and inward-facing conformations of the transporter, revealing the movements of transmembrane domains that facilitate the transition between these states. nih.govnih.gov Free energy calculations, often combined with enhanced sampling techniques in MD simulations, have been used to map the energy landscape of the transport process, identifying key intermediate states and the energetic barriers between them. mdpi.comnih.gov
Homology models of mammalian EAATs, such as EAAT3, have been constructed based on the GltPh structure to investigate their specific dynamics. nih.govnih.gov MD simulations of these models have shed light on the coordination of L-glutamate and co-transported ions like Na+, as well as the gating mechanisms that control access to the binding site. nih.govnih.gov For instance, simulations have shown that the protonation state of specific residues, such as E374 in EAAT3, is critical for the stable binding of L-glutamate. nih.govnih.gov
| Transporter Model | Simulation Technique | Key Finding | Reference |
|---|---|---|---|
| GltPh (prokaryotic homolog) | Atomistic and Coarse-Grained MD | Revealed the mechanism and energetics of aspartate/glutamate (B1630785) transport. | mdpi.com |
| EAAT3 (mammalian) | Homology Modeling and MD Simulations | Protonation of residue E374 is essential for stable L-glutamate binding. | nih.govnih.gov |
| GltPh | Enhanced Sampling MD | Elucidated the free-energy landscape of the conformational transition from outward-facing to inward-facing states. | pnas.org |
| QTY-variants of EAAT1, EAAT2, EAAT3 | Molecular Dynamics Simulations | Water-soluble variants retain conformational characteristics of native transporters, transitioning between outward and intermediate structures. | nih.gov |
Ionotropic glutamate receptors (iGluRs), including AMPA, NMDA, and kainate receptors, are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. nih.govnih.gov The process of channel gating, the transition from a closed to an open state upon L-glutamate binding, has been extensively studied using MD simulations.
Simulations of the ligand-binding domain (LBD) of iGluRs have detailed the conformational changes that occur upon L-glutamate binding. sci-hub.box These studies have shown how the two lobes of the LBD close around the L-glutamate molecule, a crucial step in transmitting the binding signal to the transmembrane ion channel. nih.govsci-hub.box Unbiased MD simulations have successfully captured the spontaneous binding of L-glutamate and the subsequent cleft-closing mechanism, identifying key residues involved in this process. sci-hub.box
Furthermore, simulations of the full-length receptor have provided insights into the allosteric coupling between the LBD and the transmembrane domain, revealing how the initial binding event leads to the opening of the ion pore. These models have been used to explore the multiple open and closed states of the receptor, providing a molecular basis for the complex kinetic behaviors observed in electrophysiological recordings. nih.gov Computational models have also been developed to investigate the influence of various factors, such as the alignment of presynaptic vesicle release sites and postsynaptic receptors in "nanocolumns," on the amplitude and kinetics of synaptic currents. frontiersin.org
Biophysical Computational Models of Neural Circuits
Moving from the single-molecule level to the network level, biophysical computational models are used to understand how L-glutamate signaling contributes to the emergent properties of neural circuits. These models integrate detailed descriptions of synaptic processes and neuronal properties to simulate the behavior of interconnected neurons.
Computational models of glutamatergic synapses have been instrumental in understanding how the dynamics of L-glutamate in the synaptic cleft shape the postsynaptic response. frontiersin.orgresearchgate.net These models often include detailed kinetic schemes for AMPA and NMDA receptors, as well as the diffusion of L-glutamate following its release from the presynaptic terminal. frontiersin.orgnih.gov By varying parameters such as the number of released L-glutamate molecules or the density and location of receptors, these models can predict the resulting excitatory postsynaptic currents (EPSCs). frontiersin.orgfrontiersin.org
These synaptic models can be integrated into morphologically realistic neuron models to study how synaptic inputs are translated into patterns of neuronal firing. frontiersin.orgresearchgate.net Such models have been used to investigate how the spatial and temporal summation of glutamatergic inputs determines the excitability of a neuron and its likelihood of firing an action potential. plos.org Furthermore, computational studies have explored how activation of metabotropic glutamate receptors (mGluRs) can induce long-term potentiation of intrinsic excitability, a process that can synergistically enhance synaptic plasticity. nih.gov
| Model Type | Key Components | Investigated Phenomenon | Reference |
|---|---|---|---|
| Detailed Glutamatergic Synapse Model | AMPA and NMDA receptor kinetics, L-glutamate diffusion | Modulation of synaptic transmission by astrocytic L-glutamate uptake. | frontiersin.orgresearchgate.net |
| Tripartite Synapse Model | Presynaptic neuron, postsynaptic neuron, astrocyte | Astrocyte-induced slow inward currents and their effect on postsynaptic firing. | plos.org |
| Neocortical Pyramidal Neuron Model | Metabotropic glutamate receptor 5 (mGluR5) signaling | Long-term potentiation of intrinsic excitability (LTP-IE). | nih.gov |
Astrocytes play a critical role in regulating glutamatergic transmission by clearing L-glutamate from the synaptic cleft via EAATs. nih.gov Computational models of the "tripartite synapse," which includes the presynaptic terminal, the postsynaptic spine, and the surrounding astrocyte, have highlighted the importance of astrocytic L-glutamate uptake in shaping synaptic signaling. frontiersin.orgnih.gov
These models have demonstrated that the density and location of astrocytic transporters can significantly influence the time course of L-glutamate in the synaptic cleft. frontiersin.orgnih.gov Efficient uptake by astrocytes can reduce the activation of synaptic and extrasynaptic NMDA receptors, thereby modulating synaptic plasticity and preventing excitotoxicity. frontiersin.orgplos.org Conversely, impaired astrocytic uptake, as has been implicated in conditions like epilepsy, can lead to prolonged L-glutamate presence and neuronal hyperexcitability. nih.govplos.org Some models also incorporate the release of L-glutamate from astrocytes, a process known as gliotransmission, and its effects on neuronal activity. plos.orgnih.gov
L-glutamate can trigger increases in intracellular calcium concentration ([Ca2+]i) in both neurons and astrocytes, a key signaling event that regulates a wide range of cellular processes. nih.govinria.fr In neurons, L-glutamate-dependent calcium influx primarily occurs through NMDA receptors and voltage-gated calcium channels. Computational models of dendritic spines have been developed to simulate these calcium dynamics and their role in synaptic plasticity.
Systems-Level Computational Modeling
Systems-level modeling allows for a holistic understanding of how individual components of the L-glutamatergic system interact to produce emergent properties. These models can simulate the dynamic behavior of metabolic pathways, signaling cascades, and the physiological environment of the synapse.
Computational models have been instrumental in elucidating the dynamics of L-glutamate metabolism, particularly the glutamate-glutamine cycle between neurons and astrocytes. frontiersin.orgnih.gov This cycle is crucial for replenishing the neurotransmitter pool of L-glutamate and for ammonia (B1221849) detoxification. frontiersin.orgnih.gov
Two-compartment metabolic models, representing neurons and astroglia, are commonly employed to simulate the flux of metabolites. frontiersin.org These models incorporate key enzymatic reactions, such as glutamine synthetase in astrocytes and glutaminase (B10826351) in neurons, as well as transport processes across cellular membranes. frontiersin.org By integrating data from techniques like 13C magnetic resonance spectroscopy (MRS), these models can quantify the rates of metabolic pathways, including the tricarboxylic acid (TCA) cycle and the glutamate-glutamine cycle. frontiersin.org
Flux Balance Analysis (FBA) is another computational method used to predict metabolic flux distributions in cellular networks. nih.gov By defining an objective function, such as biomass production or ATP synthesis, FBA can calculate the flow of metabolites through the network. nih.gov Studies utilizing FBA have highlighted the importance of L-glutamine metabolism in various cell types and disease states. nih.gov
| Metabolic Flux | Description | Typical Model Organism/Cell Type | Key Enzymes/Transporters | Computational Approach |
|---|---|---|---|---|
| Glutamate-Glutamine Cycle (Vcycle) | Rate of L-glutamine synthesis in astrocytes and subsequent conversion to L-glutamate in neurons. | Neuron-Astrocyte Co-cultures, In vivo brain | Glutamine Synthetase, Glutaminase, EAATs, SNATs | Two-Compartment Metabolic Modeling, 13C-MRS Data Integration |
| Neuronal TCA Cycle (nVTCA) | Rate of the tricarboxylic acid cycle in neurons, a major source of ATP. | Neurons | Pyruvate (B1213749) Dehydrogenase, Citrate Synthase | Metabolic Flux Analysis (MFA) |
| Astroglial TCA Cycle (aVTCA) | Rate of the tricarboxylic acid cycle in astrocytes. | Astrocytes | Pyruvate Carboxylase, Citrate Synthase | Metabolic Flux Analysis (MFA) |
| Anaplerosis (Vana) | Replenishment of TCA cycle intermediates, primarily in astrocytes. | Astrocytes | Pyruvate Carboxylase | 13C-MRS Data Integration |
The synaptic cleft is a highly dynamic microenvironment where pH can fluctuate during neurotransmission. The release of acidic contents from synaptic vesicles, including L-glutamate and ATP, is expected to cause acidification. However, experimental observations have often shown a paradoxical alkalinization of the synaptic cleft.
Computational models using reaction-diffusion schemes have been developed to investigate these complex pH dynamics. These simulations incorporate factors such as the release of protons from synaptic vesicles, the buffering capacity of bicarbonate and phosphate, and the activity of ion exchangers like the plasma membrane Ca2+-ATPase (PMCA).
These models predict the existence of transient, localized acidic microdomains in the immediate vicinity of the release site, lasting for only a fraction of a millisecond. This is followed by a more prolonged period of alkalinization, driven by the activity of PMCA, which exchanges intracellular calcium for extracellular protons. These computational findings help reconcile the seemingly contradictory experimental data on synaptic pH changes.
L-glutamate signaling is intricately linked to cellular energy metabolism through the modulation of key regulatory kinases such as AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR). researchgate.netnih.gov Computational models have been developed to explore the crosstalk between L-glutamate receptor activation, intracellular calcium dynamics, and the subsequent activation of AMPK and mTOR. researchgate.netnih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net
These models, often based on systems of ordinary differential equations (ODEs), simulate the signaling cascades initiated by L-glutamate binding to its receptors. biorxiv.org They can predict how different frequencies of L-glutamate stimulation affect the oscillatory behavior and activation levels of AMPK and mTOR. researchgate.netnih.govresearchgate.netbiorxiv.orgbiorxiv.org For instance, computational studies have shown that high-frequency L-glutamate stimuli (above 10 Hz) can lead to a significant increase in the magnitude of AMPK and mTOR oscillations. nih.gov These models also allow for the investigation of crosstalk with other signaling pathways, such as insulin (B600854) signaling, and can predict multistability in the system depending on the strength of various inputs and the metabolic state of the cell. researchgate.netbiorxiv.org
| Glutamate Stimulus Frequency | Predicted Effect on AMPK Oscillations | Predicted Effect on mTOR Oscillations | Key Model Parameters | Reference |
|---|---|---|---|---|
| Low (e.g., 0.1 Hz, 1 Hz) | Basal oscillations | Basal oscillations | Calcium influx rate, insulin signaling strength | researchgate.net |
| High (e.g., 10 Hz, 50 Hz) | Increased magnitude of oscillations (up to 70%) | Increased magnitude of oscillations (up to 70%) | Metabolic consumption rate, receptor desensitization rate | biorxiv.orgbiorxiv.org |
Structural Bioinformatics and Predictive Modeling
Structural bioinformatics provides tools to analyze the three-dimensional structures of proteins involved in L-glutamatergic signaling, offering insights into their function and mechanism of action. Predictive modeling, particularly with the advent of machine learning, is revolutionizing our ability to predict protein structures with high accuracy.
L-glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), are crucial for maintaining low extracellular L-glutamate concentrations and terminating synaptic transmission. aimspress.com Genetic variants in the genes encoding these transporters can lead to altered function and have been associated with various neurological disorders. exlibrisgroup.comresearchgate.net
Structural bioinformatics approaches are used to analyze the impact of these variants on the transporter's structure and function. By mapping mutations onto the three-dimensional structure of the transporter, researchers can predict how these changes might affect substrate binding, ion coupling, or the conformational changes required for transport. For example, mutations in conserved residues can lead to a complete loss of transport function and improper protein folding and trafficking. exlibrisgroup.comresearchgate.net
| Transporter | Gene | Variant | Predicted Structural/Functional Effect | Associated Phenotype |
|---|---|---|---|---|
| EAAT3 | SLC1A1 | R445W | Abrogated glutamate and cysteine transport; near-absent surface expression. | Dicarboxylic aminoaciduria, potential neurological disorders. exlibrisgroup.comresearchgate.net |
| EAAT3 | SLC1A1 | I395del | Impeded glutamate and cysteine transport; near-absent surface expression. | Dicarboxylic aminoaciduria, potential neurological disorders. exlibrisgroup.comresearchgate.net |
| EAAT2 | SLC1A2 | Recurrent missense variants | Modified anion channel function. | Epileptic encephalopathy. nih.gov |
| EAAT2 | SLC1A2 | Polymorphism rs12294045 | Potentially altered transporter function. | Associated with schizophrenia in some populations. nih.gov |
The development of machine learning algorithms, most notably AlphaFold2, has transformed the field of structural biology by enabling highly accurate prediction of protein structures from their amino acid sequences. wustl.edu This has been particularly valuable for membrane proteins like L-glutamate transporters and receptors, which are often challenging to crystallize. nih.gov
| Protein | Prediction Method | Comparison with Experimental Structure | RMSD (Å) | Significance |
|---|---|---|---|---|
| EAA1 (native) | AlphaFold2 | Crystal Structure | 0.717 | High accuracy of AlphaFold2 in predicting the native structure. nih.gov |
| EAA2 (native) | AlphaFold2 | - (No full experimental structure) | N/A | Provides a high-quality model for a key glutamate transporter. |
| EAA3 (native) | AlphaFold2 | Cryo-EM Structure | 0.905 | Demonstrates the reliability of AlphaFold2 for this transporter subtype. nih.gov |
| G protein-coupled receptors (GPCRs) | AlphaFold2 | Experimental Structures | Average Cα RMSD of 1.64 ± 1.08 | Captures overall backbone features, but differences exist in ligand-binding pockets and transducer-binding interfaces. nih.gov |
Emerging Research Areas and Future Directions for Sodium L Glutamate Monohydrate
Unraveling Complex L-Glutamate Signaling Pathways in Diverse Organisms
Historically, research on L-glutamate signaling has predominantly focused on its role as the primary excitatory neurotransmitter in the mammalian central nervous system (CNS). clevelandclinic.orgquora.com However, emerging evidence reveals that glutamate's signaling functions are far more widespread, extending to non-neuronal tissues in animals and even to other kingdoms of life, including plants. nih.govoup.com This expanding understanding highlights L-glutamate as a phylogenetically conserved signaling molecule. oup.com
In non-neuronal systems, functional glutamate (B1630785) signaling has been identified in diverse tissues such as bone, pancreas, and skin. nih.gov This suggests that L-glutamate may act as a widespread "cytokine," capable of influencing cellular activities across a variety of tissue types. nih.gov For instance, in bone, glutamate signaling pathways are involved in regulating cell differentiation, with studies showing that osteoblasts possess metabotropic and ionotropic glutamate receptors that modulate intracellular calcium levels. nih.gov
In the plant kingdom, L-glutamate is recognized as a central molecule in amino acid metabolism and is also emerging as a critical signaling molecule. oup.comresearchgate.net It participates in various aspects of plant growth and development, including seed germination, root architecture, and pollen tube growth. nih.govfrontiersin.org Plants possess glutamate receptor-like (GLR) genes, which are homologous to ionotropic glutamate receptors in animals. oup.comoup.com These receptors are thought to mediate calcium signaling in response to extracellular glutamate, influencing responses to both biotic and abiotic stress, such as pathogen resistance and wound healing. nih.govfrontiersin.org The discovery of these complex pathways in such varied organisms opens new avenues for research into the fundamental and evolutionary roles of L-glutamate signaling.
Advanced Understanding of L-Glutamate Transporter Regulation and Function in Underexplored Cell Types
The concentration of extracellular L-glutamate is tightly controlled to ensure normal synaptic transmission and prevent excitotoxicity. nih.gov This regulation is primarily managed by a family of Na+-dependent high-affinity glutamate transporters, known as excitatory amino acid transporters (EAATs). mdpi.com While their function in neurons is well-documented, recent research has focused on their crucial roles and regulation in less-explored cell types, particularly glial cells like astrocytes. nih.gov
Glial cells, especially astrocytes, are now understood to be the primary regulators of extracellular glutamate levels through the glutamate-glutamine cycle. nih.gov They express high levels of EAATs, particularly EAAT1 and EAAT2 (also known as GLAST and GLT-1, respectively), which are responsible for the majority of glutamate uptake in the brain. mdpi.comnih.gov Research into the regulation of these transporters in astrocytes has revealed complex transcriptional and post-transcriptional control mechanisms. For example, the expression and function of EAAT2 can be modulated by various factors, including growth factors and inflammatory mediators like TNF-α. pnas.orgnih.gov
Beyond astrocytes, EAATs are also expressed in other non-neuronal cells, such as oligodendrocytes and even endothelial cells of the blood-brain barrier, where they contribute to glutamate homeostasis. mdpi.comfrontiersin.org The function of transporters in these cells is an active area of investigation. For instance, EAATs on endothelial cells are crucial for maintaining the steep glutamate concentration gradient between the blood and the brain parenchyma. frontiersin.org Understanding the cell-specific regulation of these transporters is critical, as their dysfunction is implicated in numerous neurological disorders. mdpi.compnas.org Future research aims to further delineate the intricate mechanisms governing EAAT expression, trafficking, and activity in these diverse cell populations. nih.govfrontiersin.org
Refined Computational Models for Predicting L-Glutamate System Behavior under Physiological Conditions
To better understand the complex dynamics of L-glutamate transport and signaling, researchers are increasingly developing and refining computational and kinetic models. These models aim to simulate the behavior of the glutamate system, integrating data on transporter kinetics, receptor activation, and diffusion to predict how glutamate concentrations change in space and time under various physiological and pathological conditions. nih.gov
Kinetic models have been developed for several key glutamate transporters, including EAAC1, GLT-1, and the vesicular glutamate transporter (VGLUT). pnas.orgresearchgate.netresearchgate.net These models are typically based on an alternating access scheme, which describes the transporter cycling through different conformational states to move glutamate across the membrane. researchgate.net They incorporate variables such as the binding and unbinding rates of glutamate and co-transported ions (like Na+, K+, and H+), voltage dependence of specific steps, and the rates of conformational changes. nih.govpnas.orgresearchgate.net
For example, a comprehensive kinetic model for the neuronal transporter EAAC1 was developed to describe both forward uptake and reverse transport (glutamate release). nih.govpnas.org This model incorporates experimentally determined data on intracellular ion and substrate dissociation steps and can be used to predict the rates of glutamate release from neurons during events like membrane depolarization. nih.govpnas.org Similarly, models for the glial transporter GLT-1 have been adapted to simulate its transport currents, accounting for its dependence on ion concentrations and membrane voltage. researchgate.net These predictive models are invaluable tools for testing hypotheses about the role of glutamate transport in synaptic transmission and for understanding how subtle changes in transporter function can lead to significant physiological consequences. pnas.org
Table 1: Parameters in a Kinetic Model for the GLT-1 Transporter
| Transition Step | Description | Voltage Dependence (z) |
|---|---|---|
| ToNa2GH to ToNa3GH | Binding of a third sodium ion to the outward-facing transporter bound with glutamate and a proton. | 0.55 |
| TiNa3GH to TiNa2GH | Dissociation of a sodium ion from the inward-facing transporter. | 0.4 |
| TiK to ToK | Reorientation of the potassium-bound transporter from inward-facing to outward-facing. | 0.59 |
| To to ToNa1 | Binding of the first sodium ion to the outward-facing empty transporter. | 0.46 |
Data adapted from kinetic models of the GLT-1 transporter. researchgate.net
Interdisciplinary Approaches to L-Glutamate Research (e.g., Gut-Brain Axis, Cognitive Neuroscience)
The recognition of L-glutamate's diverse roles has spurred interdisciplinary research, bridging fields like microbiology, immunology, and neuroscience. A prominent example is the study of the "microbiota-gut-brain axis," which investigates the bidirectional communication between the gastrointestinal tract and the brain. nih.govnih.gov Emerging research indicates that the gut microbiome plays a significant role in regulating glutamate dynamics, which has implications for brain health and neurological disorders. mdpi.comresearchgate.net
Gut microbiota can influence host glutamate homeostasis through several mechanisms. frontiersin.org Certain bacteria can produce or consume glutamate, affecting its availability in the gut and potentially influencing systemic levels. nih.govmdpi.com The microbiota can also indirectly impact central glutamatergic pathways by modulating the immune system, producing neuroactive metabolites, or signaling via the vagus nerve. nih.govmdpi.com Alterations in glutamatergic transmission along this axis may influence not only gut functions like motility and sensitivity but also brain functions related to mood and stress. nih.gov
Development of Novel Research Tools and Methodologies for L-Glutamate Analysis
Advancements in understanding L-glutamate's role in physiology and pathology are critically dependent on the development of sophisticated tools for its real-time analysis. A key area of progress is in the design of electrochemical biosensors for the in vivo monitoring of glutamate dynamics with high temporal and spatial resolution. nih.govwisdomlib.org
These biosensors typically operate by using the enzyme glutamate oxidase, which catalyzes the oxidation of L-glutamate to α-ketoglutarate, producing hydrogen peroxide. acs.org The hydrogen peroxide is then electrochemically detected at an electrode surface (commonly platinum), and the resulting current provides a proxy for the glutamate concentration. acs.orgpinnaclet.com
Recent innovations have focused on improving the sensitivity, selectivity, and long-term stability of these sensors for chronic in vivo measurements. acs.org Key developments include:
Miniaturization : The development of micro-biosensors with diameters as small as 50 μm allows for precise measurements in specific brain micro-regions with minimal tissue damage. nih.gov
Advanced Materials : The use of nanomaterials has significantly enhanced sensor performance. Electrodeposited platinum nanoparticles (nanoPt) increase the electrode surface area, improving sensitivity. acs.org Nitrogen-modified graphene oxide has also been used as a platform for enzyme immobilization, offering good stability. mdpi.comresearchgate.net
Interference Rejection : To improve selectivity, sensors are often coated with permselective membranes, such as poly-o-phenylenediamine (PPD) or Nafion, which block common electroactive interferents found in brain tissue, like ascorbic acid. nih.govwisdomlib.org
These advanced biosensors are being successfully used to detect stimulated glutamate release in brain slices and in vivo, providing valuable insights into the complex dynamics of glutamatergic neurotransmission. nih.govacs.org
Table 2: Comparison of Novel L-Glutamate Biosensors
| Sensor Type | Key Features | Linear Range (μM) | Response Time | Limit of Detection (μM) |
|---|---|---|---|---|
| Miniaturized Pt-wire Biosensor | 50 μm diameter; PPD and Chitosan layers | 5 - 150 | ~2 s | 0.044 |
| Nitrogen-Modified Graphene Oxide Biosensor | Facile one-pot synthesis; Good stability | 0.5 - 150 | Not Specified | Not Specified |
| NanoPt Flexible Array Biosensor | Improved sensitivity (67.4% increase); 7-day in vivo stability | Not Specified | Not Specified | Not Specified |
Data compiled from studies on novel biosensor development. nih.govacs.orgmdpi.com
Elucidation of Fundamental Molecular Mechanisms Underlying L-Glutamate Homeostasis
Maintaining L-glutamate homeostasis is vital for cellular function, as glutamate is not only a key neurotransmitter but also a central metabolite in nitrogen metabolism and a precursor for other important molecules like the inhibitory neurotransmitter GABA. clevelandclinic.orgnih.gov Research continues to elucidate the fundamental molecular mechanisms that tightly regulate its synthesis, degradation, and transport to maintain a delicate balance between its necessary roles and its potential for excitotoxicity. nih.gov
The synthesis of L-glutamate in various organisms occurs through several key enzymatic pathways. In bacteria and plants, the primary route is the glutamine synthetase (GS) and glutamate synthase (GOGAT) cycle, which assimilates ammonia (B1221849). oup.comasm.org Another important enzyme is glutamate dehydrogenase (GDH), which can catalyze the reversible reaction between α-ketoglutarate and glutamate, allowing it to function in both synthesis and degradation depending on cellular conditions and substrate availability. asm.orgresearchgate.net
The concentration of L-glutamate, particularly in the extracellular space of the CNS, is kept at very low levels. nih.govfrontiersin.org This is primarily accomplished by the efficient uptake via the EAAT family of transporters located on neurons and glial cells, as previously discussed. frontiersin.org The glutamate-glutamine cycle is a cornerstone of this homeostatic process in the brain: glutamate taken up by astrocytes is converted to the non-excitatory amino acid glutamine by glutamine synthetase. nih.gov Glutamine is then transported back to neurons, where it is converted back into glutamate by glutaminase (B10826351), replenishing the neurotransmitter pool. nih.gov This intricate cycle ensures the rapid removal of glutamate from the synapse and allows for its recycling, preventing toxic accumulation while maintaining the capacity for sustained neurotransmission. nih.gov Understanding the regulation of the key enzymes and transporters in these pathways remains a critical focus of research. nih.gov
Q & A
Q. Methodological Answer :
- Storage Conditions : Store in airtight containers under desiccation at 15–25°C to prevent hygroscopic degradation .
- Handling Precautions : Use PPE (gloves, goggles) to avoid skin/eye contact. Conduct experiments in a fume hood to minimize inhalation of fine particles .
- Stability Monitoring : Periodically assess purity via FTIR to detect carboxylate group degradation (e.g., shifts in 1560 cm asymmetric stretching band) .
How should researchers design experiments to evaluate this compound’s role in cell culture media?
Q. Methodological Answer :
- Concentration Optimization : Prepare stock solutions in PBS (pH 7.4) at 100 mM, sterilized via 0.22 µm filtration. Test dose-dependent effects (0.1–10 mM) on cell viability using assays like MTT .
- Control Groups : Include glutamine-free media and equimolar sodium chloride controls to isolate osmotic and ionic effects .
- Metabolic Analysis : Use -labeled this compound to track incorporation into TCA cycle intermediates via LC-MS .
What advanced analytical methods are recommended for quantifying this compound in complex biological matrices?
Q. Methodological Answer :
- Derivatization-GC/MS : Derivatize with N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) to enhance volatility and detect down to 0.1 µg/mL in serum .
- Ion-Exchange Chromatography : Separate from interfering anions (e.g., aspartate) using a Dowex-50 column and quantify via ninhydrin post-column derivatization .
- Isotope Dilution : Spike samples with -labeled this compound for internal standardization in metabolic flux studies .
How can researchers resolve discrepancies in solubility or reactivity data for this compound?
Q. Methodological Answer :
- Solubility Confounders : Verify hydration state (monohydrate vs. anhydrous) via TGA. Note that solubility in water decreases above 40°C due to dehydration .
- pH-Dependent Reactivity : Characterize ionic speciation using potentiometric titrations. At pH 2–4, the zwitterionic form dominates, affecting solubility and reactivity .
- Batch Variability : Cross-check supplier Certificates of Analysis (CoA) for trace metals (e.g., Pb < 0.001%) that may catalyze degradation .
What considerations are critical when using this compound as a pharmaceutical excipient?
Q. Methodological Answer :
- Regulatory Compliance : Select EMPROVE®-grade material, which meets USP/NF monographs for residual solvents (<0.1% ethanol) and endotoxins (<0.5 EU/mg) .
- Compatibility Studies : Perform DSC to detect interactions with APIs. For example, avoid co-formulation with strong oxidizers (e.g., peroxides) due to carboxylate group reactivity .
- Stability-Indicating Assays : Use forced degradation (e.g., 40°C/75% RH for 4 weeks) followed by HPLC-UV to quantify degradation products like pyroglutamic acid .
How to analyze this compound’s role in nitrogen metabolism using isotopic tracing?
Q. Methodological Answer :
- Labeling Strategy : Incubate cells with -Sodium L-Glutamate Monohydrate and track -incorporation into urea cycle intermediates via LC-HRMS .
- Kinetic Modeling : Use compartmental models to calculate glutamine synthetase activity and ammonia assimilation rates .
- Data Normalization : Correct for isotope natural abundance (0.37% ) using unlabeled controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
